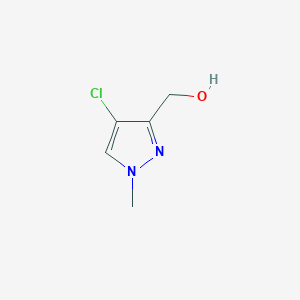![molecular formula C9H9ClF3NO B1487885 3-[(2-Chlorophenyl)amino]-1,1,1-trifluoropropan-2-ol CAS No. 1341845-91-7](/img/structure/B1487885.png)
3-[(2-Chlorophenyl)amino]-1,1,1-trifluoropropan-2-ol
Descripción general
Descripción
3-[(2-Chlorophenyl)amino]-1,1,1-trifluoropropan-2-ol (CATFP) is a fluoroalkyl-substituted phenylamine. It is a synthetic molecule that has been studied for its potential applications in a variety of fields, including medicine and materials science. CATFP has been found to have various biochemical and physiological effects, which makes it a promising candidate for further research and development.
Aplicaciones Científicas De Investigación
Chemical Sensitivities and Contact Dermatitis
- A study on employees in a chemical factory found that chemical sensitivities were prevalent, including sensitivities to chemical substances like 2‐amino‐4‐chlorophenol. Such substances, including derivatives similar to 3-[(2-Chlorophenyl)amino]-1,1,1-trifluoropropan-2-ol, can lead to industrial contact dermatitis, highlighting the importance of monitoring and controlling exposure in industrial settings (Naniwa, 1979).
Metabolism and Biochemical Pathways
- Halothane, a compound with a similar structure (2-bromo-2-chloro-1,1,1-trifluoroethane), was studied to understand its metabolism in humans. The study identified major metabolites and their biochemical pathways, providing insights into the metabolism of halogenated compounds, which could be relevant for understanding the metabolism of 3-[(2-Chlorophenyl)amino]-1,1,1-trifluoropropan-2-ol (Cohen et al., 1975).
Advanced Analytical Techniques
- Accelerator mass spectrometry (AMS) was utilized to analyze samples containing a farnesyl transferase inhibitor with a similar structure to 3-[(2-Chlorophenyl)amino]-1,1,1-trifluoropropan-2-ol. This showcases the use of advanced analytical techniques to study the metabolism and pharmacokinetics of complex molecules, which can be applied to research involving 3-[(2-Chlorophenyl)amino]-1,1,1-trifluoropropan-2-ol (Garner et al., 2002).
Application in Understanding Pharmacodynamics
- The pharmacokinetics and metabolism of Ticagrelor, a molecule with a complex structure involving aromatic rings and halogens, similar to 3-[(2-Chlorophenyl)amino]-1,1,1-trifluoropropan-2-ol, were extensively studied. This research provides a framework for understanding how such complex molecules behave in the body, which can be informative for studying the pharmacodynamics of 3-[(2-Chlorophenyl)amino]-1,1,1-trifluoropropan-2-ol (Teng et al., 2010).
Propiedades
IUPAC Name |
3-(2-chloroanilino)-1,1,1-trifluoropropan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClF3NO/c10-6-3-1-2-4-7(6)14-5-8(15)9(11,12)13/h1-4,8,14-15H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGKNMCMCGYJPAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NCC(C(F)(F)F)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2-Chlorophenyl)amino]-1,1,1-trifluoropropan-2-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2-(Chloromethyl)imidazo[1,2-a]pyridine-6-carbonitrile](/img/structure/B1487810.png)

![[1-Methyl-2-(1,3-thiazol-2-yl)ethyl]amine dihydrochloride](/img/structure/B1487813.png)
![(8-Chloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine](/img/structure/B1487815.png)


![1-[(2,4-dimethylphenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1487818.png)
![3-[2-Bromo-4-(sec-butyl)phenoxy]piperidine hydrochloride](/img/structure/B1487820.png)
